molecular formula C14H14N4O2 B1584699 3'-Nitro-4-dimethylaminoazobenzene CAS No. 3837-55-6

3'-Nitro-4-dimethylaminoazobenzene

Cat. No.: B1584699
CAS No.: 3837-55-6
M. Wt: 270.29 g/mol
InChI Key: BISWHFCOHYEFQW-UHFFFAOYSA-N
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Description

3’-Nitro-4-dimethylaminoazobenzene is an organic compound with the molecular formula C14H14N4O2. It is a member of the azobenzene family, characterized by the presence of a nitro group and a dimethylamino group attached to the benzene rings. This compound is known for its vibrant color and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Nitro-4-dimethylaminoazobenzene typically involves the nitration of 4-dimethylaminoazobenzene. The reaction is carried out using concentrated nitric acid and sulfuric acid, which act as nitrating agents. The process involves the electrophilic aromatic substitution of the nitro group onto the benzene ring.

Industrial Production Methods

Industrial production of 3’-Nitro-4-dimethylaminoazobenzene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is usually produced in a controlled environment to prevent any side reactions and to ensure the safety of the process.

Chemical Reactions Analysis

Types of Reactions

3’-Nitro-4-dimethylaminoazobenzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions ortho and para to the nitro group.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as hydroxide ions or amines.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 4-dimethylamino-3’-aminoazobenzene.

    Substitution: Formation of various substituted azobenzenes depending on the nucleophile used.

Scientific Research Applications

3’-Nitro-4-dimethylaminoazobenzene is used in a wide range of scientific research applications:

    Chemistry: As a reagent in organic synthesis and as a dye in various chemical reactions.

    Biology: Used in the study of enzyme kinetics and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a model compound in pharmacological studies.

    Industry: Employed in the manufacture of dyes and pigments, and in the development of photoresponsive materials.

Mechanism of Action

The mechanism of action of 3’-Nitro-4-dimethylaminoazobenzene involves its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between its trans and cis forms. This property is utilized in various applications, including molecular switches and photoresponsive materials. The molecular targets and pathways involved include the interaction with light and the subsequent changes in the molecular structure.

Comparison with Similar Compounds

3’-Nitro-4-dimethylaminoazobenzene can be compared with other azobenzene derivatives such as:

    4-Dimethylaminoazobenzene: Lacks the nitro group, making it less reactive in certain chemical reactions.

    3-Methyl-3’-nitro-4-dimethylaminoazobenzene: Similar structure but with an additional methyl group, affecting its chemical properties and reactivity.

    Methyl orange: A well-known azobenzene dye used as a pH indicator, differing in its functional groups and applications.

The uniqueness of 3’-Nitro-4-dimethylaminoazobenzene lies in its specific functional groups, which confer distinct chemical reactivity and applications in various fields.

Properties

IUPAC Name

N,N-dimethyl-4-[(3-nitrophenyl)diazenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c1-17(2)13-8-6-11(7-9-13)15-16-12-4-3-5-14(10-12)18(19)20/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISWHFCOHYEFQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401037753
Record name Benzenamine, N,N-dimethyl-4-[2-(3-nitrophenyl)diazenyl]-
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Molecular Weight

270.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3837-55-6, 1429226-20-9
Record name N,N-Dimethyl-4-[2-(3-nitrophenyl)diazenyl]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3837-55-6
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Record name Aniline, N,N-dimethyl-p-((m-nitrophenyl)azo)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Dimethylamino-m-nitroazobenzene
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Record name Benzenamine, N,N-dimethyl-4-[2-(3-nitrophenyl)diazenyl]-
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Record name 4-(Dimethylamino)-3'-nitroazobenzene
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Record name 3'-Nitro-4-dimethylaminoazobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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